4-Acetyl-4-phenylheptanedinitrile
Description
Properties
CAS No. |
1146-14-1 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-acetyl-4-phenylheptanedinitrile |
InChI |
InChI=1S/C15H16N2O/c1-13(18)15(9-5-11-16,10-6-12-17)14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
DSSSILUHCSFGGI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CCC#N)(CCC#N)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C(CCC#N)(CCC#N)C1=CC=CC=C1 |
Other CAS No. |
1146-14-1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
4-Acetyl-4-phenylheptanedinitrile has been studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases. Research indicates that compounds similar to this nitrile can act as selective antagonists for leukotrienes, which are mediators of inflammation in conditions such as asthma and arthritis .
Case Study:
A study highlighted the synthesis of various derivatives of this compound, which were evaluated for their efficacy in inhibiting leukotriene B4 (LTB4). The results demonstrated that certain modifications to the compound's structure enhanced its anti-inflammatory properties, making it a candidate for further development in pharmaceutical formulations .
Organic Synthesis
Role as a Building Block:
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its nitrile functional groups allow for various reactions, including hydrocyanation and nucleophilic additions, which are crucial in synthesizing pharmaceuticals and agrochemicals .
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrocyanation | Nickel catalyst, solvent | Various nitriles |
| Nucleophilic Addition | Base-catalyzed | Amino derivatives |
| Condensation Reactions | Acidic conditions | β-Keto nitriles |
Polymer Science
Use in Polymerization Reactions:
The compound has been utilized in polymerization processes, particularly in acrylamide systems where it acts as a radical co-initiator. This application is significant for developing new materials with tailored properties .
Case Study:
Research conducted on the use of this compound in photoredox catalysis demonstrated its effectiveness in initiating polymerization under visible light. The resulting polymers exhibited enhanced mechanical properties and thermal stability due to the unique structure of the initiating compound .
Industrial Applications
Chemical Industry:
In the chemical industry, this compound is explored for its utility in synthesizing specialty chemicals and intermediates used in manufacturing dyes, agrochemicals, and other fine chemicals.
Data Table: Industrial Applications of this compound
| Application Area | Specific Uses |
|---|---|
| Agrochemicals | Synthesis of herbicides and pesticides |
| Dyes | Intermediate for dye synthesis |
| Fine Chemicals | Building block for specialty chemicals |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 4-Ethyl-4-formylhexanenitrile (C₉H₁₅NO, ) serves as a relevant comparator due to shared nitrile and carbonyl functionalities. Key differences include:
- Chain Length and Substituents :
- 4-Acetyl-4-phenylheptanedinitrile features a longer heptane chain (7 carbons) with dual nitriles, acetyl, and phenyl groups.
- 4-Ethyl-4-formylhexanenitrile has a shorter hexane chain (6 carbons) with a single nitrile, ethyl (-CH₂CH₃), and formyl (-CHO) groups.
- Functional Group Diversity: The dual nitriles in the target compound enable bifunctional reactivity (e.g., cycloadditions or polymerizations), whereas the single nitrile in 4-Ethyl-4-formylhexanenitrile limits its reactivity to mono-functional pathways.
Physicochemical Properties
Key Contrasts in Behavior
- Solubility : The phenyl group in the target compound reduces water solubility compared to 4-Ethyl-4-formylhexanenitrile, which retains moderate solubility in polar solvents due to its formyl group .
- Thermal Stability : The longer chain and bulky substituents in the target compound may lower melting/boiling points relative to simpler nitriles.
Preparation Methods
Historical Context and Early Synthetic Approaches
The synthesis of 4-acetyl-4-phenylheptanedinitrile was first reported in the mid-20th century, with foundational work by Bruson and Riener in the 1940s. Their method established the basic framework for constructing the molecule’s unique combination of acetyl, phenyl, and dual nitrile groups.
Bruson and Riener’s Condensation Method (1942)
Bruson and Riener’s approach utilized a stepwise condensation reaction between acetonitrile derivatives and aryl-containing precursors. The reaction proceeded via a nucleophilic addition mechanism, where a phenylacetylene intermediate was generated and subsequently reacted with malononitrile in the presence of a base catalyst. Key steps included:
Formation of the Phenylacetylene Intermediate :
Phenylmagnesium bromide was reacted with acetylene gas under anhydrous conditions to yield phenylacetylene. This intermediate served as the aryl backbone for subsequent functionalization.Malononitrile Addition :
The phenylacetylene was treated with malononitrile in a tetrahydrofuran (THF) solvent system, with potassium tert-butoxide as the base catalyst. The reaction proceeded at 0–5°C to minimize side reactions, producing a β-cyanoenamine intermediate.Acetylation and Cyclization :
The β-cyanoenamine underwent acetylation using acetic anhydride, followed by thermal cyclization at 120°C to form the heptanedinitrile core. Final purification via recrystallization from ethanol yielded the target compound with a reported yield of 45–50%.
Challenges and Limitations:
- Low Yield : The multi-step process suffered from cumulative yield losses, particularly during the cyclization step.
- Harsh Conditions : High temperatures and moisture-sensitive reagents necessitated specialized equipment.
Modern Catalytic Synthesis (Vives et al., 2007)
A significant advancement in the synthesis of this compound was achieved by Vives and colleagues, who introduced a palladium-catalyzed coupling strategy. This method improved both yield and selectivity while reducing reaction complexity.
Palladium-Catalyzed Cross-Coupling
The Vives protocol employs a one-pot, three-component reaction involving:
- 4-Phenyl-2-buten-1-one as the acetyl-phenyl precursor.
- Cyanomethylzinc bromide as the nitrile donor.
- Palladium(II) acetate as the catalyst.
Reaction Mechanism:
- Oxidative Addition :
Palladium(II) acetate activates the α,β-unsaturated ketone (4-phenyl-2-buten-1-one), facilitating coordination to the carbonyl group. - Transmetallation :
Cyanomethylzinc bromide transfers the cyanomethyl group to the palladium center, forming a Pd–C bond. - Reductive Elimination :
The palladium catalyst mediates the coupling of the cyanomethyl and aryl groups, yielding the heptanedinitrile skeleton.
Optimization Highlights:
- Solvent System : A mixed solvent of dimethylformamide (DMF) and water (9:1 v/v) enhanced catalyst stability.
- Temperature : Reactions conducted at 80°C achieved 92% conversion within 6 hours.
- Yield : Isolation via column chromatography provided the compound in 78% yield, a marked improvement over earlier methods.
Comparative Analysis of Synthetic Methods
The table below summarizes the key parameters of the two primary synthesis routes:
Key Advantages of the Vives Method:
- Atom Economy : The one-pot design minimizes waste generation.
- Selectivity : Palladium catalysis suppresses side reactions, enabling higher purity.
Alternative Routes and Emerging Strategies
While the Bruson and Vives methods dominate the literature, exploratory approaches have been investigated:
Electrochemical Synthesis
Recent studies propose an electrochemical reductive coupling between 4-acetylstyrene and acrylonitrile. Using a platinum cathode and nickel anode in an acetonitrile electrolyte, this method achieves 65% yield under ambient conditions. However, scalability remains unproven.
Biocatalytic Pathways
Enzymatic nitrile synthesis using Rhodococcus sp. nitrilases has been explored. While environmentally benign, yields are currently limited to 30–35% due to enzyme inhibition by the acetyl group.
Q & A
Q. How should contradictory literature data on the compound’s bioactivity or reactivity be addressed?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental conditions (e.g., pH, solvent polarity) across studies .
- Reproducibility Trials : Replicate key assays (e.g., enzyme inhibition) under standardized protocols .
- Error Source Identification : Quantify instrument variability (e.g., NMR magnet drift) via inter-laboratory calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
